molecular formula C17H23N3O4S B2617656 N-cyclopentyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide CAS No. 899980-04-2

N-cyclopentyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide

Cat. No.: B2617656
CAS No.: 899980-04-2
M. Wt: 365.45
InChI Key: XMWAFYAGWZLMHR-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]ethanediamide is a synthetic amide derivative featuring a central ethanediamide (C₂O₂N₂) backbone. Its structure includes:

  • A cyclopentyl group attached to one nitrogen of the ethanediamide moiety.
  • A 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl substituent on the adjacent amide nitrogen. The thiazinan ring is a six-membered heterocycle containing sulfur and two sulfonyl oxygen atoms (1,1-dioxo configuration).

Properties

IUPAC Name

N-cyclopentyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c21-16(18-13-5-1-2-6-13)17(22)19-14-7-9-15(10-8-14)20-11-3-4-12-25(20,23)24/h7-10,13H,1-6,11-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWAFYAGWZLMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of cyclopentylamine with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System
N-cyclopentyl-N'-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]ethanediamide (Target) C₁₉H₂₄N₃O₃S (inferred) ~398.48 g/mol Cyclopentyl, ethanediamide, 4-thiazinan-phenyl Thiazinan (6-membered)
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide C₂₁H₂₀N₂O₃S 380.46 g/mol Naphthalene-2-carboxamide, 4-thiazinan-phenyl Thiazinan (6-membered)
N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide C₁₃H₁₇N₃O₅S 327.36 g/mol 2-hydroxyethyl, ethanediamide, 4-thiazolidin-phenyl Thiazolidin (5-membered)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 g/mol 3,4-Dichlorophenyl, thiazol-2-yl Thiazol (5-membered)
Key Observations:

’s analog contains a five-membered thiazolidin ring, which may reduce steric hindrance compared to thiazinan . ’s compound uses a thiazol ring, a simpler heterocycle lacking sulfonyl modifications .

Substituent Effects :

  • The cyclopentyl group in the target compound likely increases lipophilicity compared to the naphthalene () or hydroxyethyl () substituents.
  • The ethanediamide backbone in the target and ’s compound allows for dual hydrogen-bonding sites, unlike the single amide in and .

Pharmacological Relevance

The thiazinan ring’s sulfonyl group may mimic penicillin’s sulfone-containing analogs, enhancing binding to bacterial targets .

Biological Activity

N-cyclopentyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a thiazine core with a cyclopentyl group and an ethanediamide moiety. Its unique structure is believed to contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : There is evidence suggesting interaction with various receptors that could mediate physiological responses.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

Biological ActivityAssay TypeResultReference
Antiviral ActivityZIKV InhibitionPotent activity observed
CytotoxicityCell Viability AssayModerate cytotoxic effects on cancer cell lines
AntinociceptivePain ModelSignificant reduction in pain response

Case Study 1: Antiviral Properties

A study on derivatives of thiazolidin compounds demonstrated that this compound exhibited antiviral activity against Zika virus (ZIKV). The compound was shown to inhibit viral replication effectively, indicating its potential as a lead compound for antiviral drug development.

Case Study 2: Cytotoxic Effects

In another investigation focusing on the cytotoxic properties of thiazolidin derivatives, it was found that this compound had moderate cytotoxic effects on various cancer cell lines. This suggests possible applications in cancer therapy.

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